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Theaflavin gallate - 31629-79-5

Theaflavin gallate

Catalog Number: EVT-446333
CAS Number: 31629-79-5
Molecular Formula: C36H28O16
Molecular Weight: 716.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Theaflavin monogallate is a polyphenol, and a naturally available antioxidant belonging to the group of theaflavins.

Overview

Theaflavin gallate is a polyphenolic compound predominantly found in black tea, formed during the fermentation of catechins. It belongs to a class of compounds known as theaflavins, which are characterized by their unique benzotropolone structure. Theaflavin gallate, specifically theaflavin-3-gallate, is noted for its potential health benefits, including antioxidant and anticancer properties.

Source

Theaflavin gallate is derived from the oxidation of catechins, particularly epicatechin and epigallocatechin gallate, during the fermentation process of tea leaves from the Camellia sinensis plant. This transformation occurs in the presence of enzymes such as polyphenol oxidase and peroxidase, which catalyze the oxidation reactions necessary for the formation of various theaflavins, including theaflavin-3-gallate .

Classification

Theaflavin gallate is classified as a flavonoid, more specifically a biflavonoid. It is part of a larger group of compounds called polyphenols, which are known for their antioxidant properties. Theaflavins can be further categorized into several types based on their chemical structure, including theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3′-gallate (TF2B), and theaflavin-3,3′-digallate (TF3) .

Synthesis Analysis

Methods

The synthesis of theaflavin gallate can be achieved through various methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as polyphenol oxidase to catalyze the oxidation of catechins. For instance, researchers have successfully synthesized theaflavin-3-gallate using recombinant expression strains of Camellia sinensis polyphenol oxidase .
  2. Chemical Synthesis: Non-enzymatic methods involve using chemical oxidizing agents like potassium ferricyanide or DPPH radicals to facilitate oxidation reactions between catechins. These methods can yield significant quantities of pure theaflavins suitable for biological assays .
  3. Biomimetic Synthesis: Recent advancements include biomimetic approaches that mimic natural enzymatic processes without using live enzymes. This method has shown promise in synthesizing complex structures efficiently .

Technical Details

The synthesis typically involves combining specific catechin precursors under controlled conditions to promote oxidation. For example, a common synthesis route involves mixing epicatechin and epigallocatechin gallate with an oxidizing agent in an aqueous solution at a defined temperature and pH to maximize yield .

Molecular Structure Analysis

Structure

The molecular structure of theaflavin gallate features a benzotropolone core with hydroxyl groups and a galloyl moiety attached at specific positions. The structural formula can be represented as follows:

C22H18O10\text{C}_{22}\text{H}_{18}\text{O}_{10}

This structure contributes to its biological activity and solubility properties.

Data

  • Molecular Weight: Approximately 446.37 g/mol
  • Melting Point: Varies depending on purity but generally around 200 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Reactions

Theaflavin gallate undergoes various chemical reactions primarily involving redox processes:

  1. Oxidation: The primary reaction involves the oxidation of catechins to form theaflavins.
  2. Reduction: The compound can also participate in reduction reactions where it acts as an electron donor.
  3. Hydrolysis: In aqueous environments, it may hydrolyze to release gallic acid and other phenolic compounds.

Technical Details

Studies have demonstrated that under specific conditions, such as varying pH and temperature, the stability and reactivity of theaflavin gallate can change significantly, affecting its antioxidant capacity and biological activities .

Mechanism of Action

Process

The mechanism by which theaflavin gallate exerts its biological effects involves several pathways:

  1. Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
  2. Anticancer Mechanisms: Research indicates that it induces apoptosis in cancer cells by activating caspases and influencing signaling pathways associated with cell death .
  3. Anti-inflammatory Effects: It modulates inflammatory responses by inhibiting pro-inflammatory cytokines.

Data

Studies have shown that theaflavin gallate can inhibit cell proliferation in various cancer cell lines through mechanisms involving DNA damage response pathways and apoptosis induction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as reddish-orange crystalline needles.
  • Odor: Characteristic tea-like aroma.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under highly acidic or basic conditions.
  • Reactivity: Reacts with strong oxidizing agents; sensitive to light.

Relevant Data or Analyses

Research indicates that the antioxidant capacity of theaflavin gallate is significantly higher than that of many other flavonoids due to its unique structure, which allows for effective radical scavenging .

Applications

Scientific Uses

Theaflavin gallate has garnered attention for its potential applications in various fields:

  1. Nutraceuticals: Used in dietary supplements for its health benefits.
  2. Pharmaceuticals: Investigated for its anticancer properties in preclinical studies.
  3. Food Industry: Employed as a natural preservative due to its antioxidant properties.
Introduction to Theaflavin Gallates

Definition and Classification Within the Theaflavin Family

Theaflavin gallates constitute a specialized subclass of benzotropolone pigments derived from the oxidative dimerization of tea catechins during black tea fermentation. These compounds feature a benzotropolone core formed through co-oxidation between B-ring dihydroxylated catechins (e.g., epicatechin) and B-ring trihydroxylated catechins (e.g., epigallocatechin), with galloyl moieties esterified at the C-3 or C-3′ positions. Chemically, they are categorized into three principal derivatives:

  • Theaflavin-3-gallate (TF2A): Galloyl group at C-3 position
  • Theaflavin-3′-gallate (TF2B): Galloyl group at C-3′ position
  • Theaflavin-3,3′-digallate (TF3): Galloyl groups at both C-3 and C-3′ positions

Table 1: Classification and Structural Properties of Theaflavin Gallates

CompoundPrecursor CatechinsMolecular FormulaMolecular Weight (g/mol)Key Structural Features
TF2AEpicatechin + Epigallocatechin gallateC₃₆H₂₈O₁₇716.6Single galloyl at C-3; asymmetric benzotropolone
TF2BEpicatechin gallate + EpigallocatechinC₃₆H₂₈O₁₇716.6Single galloyl at C-3′; asymmetric benzotropolone
TF3Epicatechin gallate + Epigallocatechin gallateC₄₃H₃₂O₂₀868.7Digalloyl esterification; planar benzotropolone core

The galloyl moiety dramatically alters molecular properties: TF3 exhibits 46% higher molecular weight than non-galloylated theaflavin (TF1), with extended conjugation systems enhancing light absorption at 380-460 nm (orange-red spectrum) [1] [7]. Stereochemical variations exist, with isotheaflavin-3′-gallate and neotheaflavin-3-gallate identified as minor stereoisomers in fermented teas [7] [10]. This structural diversity underpins functional specialization—TF3 demonstrates superior radical scavenging capacity compared to TF2A/TF2B due to additional phenolic hydroxyl groups (-OH count: TF3=14, TF2A/TF2B=11, TF1=8) [4] [7].

Historical Context of Discovery in Black Tea Fermentation

The elucidation of theaflavin gallates spans five decades of incremental analytical advancements:

  • 1957: E.A.H. Roberts first isolated "theaflavins" as orange-red pigments from black tea, noting their solubility in ethyl acetate and distinct absorption spectra, but without resolving individual gallate derivatives [2] [7].
  • 1964-1965: Yoshio Takino's team at the Central Research Institute of Japan Tobacco identified TF1's benzotropolone structure through degradation studies and UV-Vis spectroscopy. Subsequent isolation of galloylated variants revealed ester linkages via alkaline hydrolysis products (gallic acid, theaflavin aglycone) [2] [10].
  • 1970s: Collier et al. applied NMR spectroscopy to confirm regioselective galloylation at C-3/C-3′, resolving TF2A/TF2B positional isomers previously co-eluted in chromatographic separations [7] [10].
  • 2000s-Present: High-resolution LC-MS/MS enabled quantification in complex matrices, revealing TF3 as the dominant gallate (0.42-1.13% dry weight in Assam teas) versus TF2A (0.22-0.41%) and TF2B (0.16-0.29%) [7] [9]. Biosynthetic breakthroughs include immobilized polyphenol oxidase systems yielding TF3 at >15% efficiency from purified EGCG/ECG substrates [10].

Fermentation conditions critically govern yields: TF3 peaks at 30°C/95% relative humidity within 90 minutes, but degrades to thearubigins with prolonged oxidation (>150 minutes) [5] [7]. This kinetic instability historically impeded isolation—Takino's 1964 protocol required 40 kg fresh leaves to extract 200 mg TF3 [10].

Role in Tea Chemistry and Sensory Properties

Formation Pathways and Chemical Stability

Theaflavin gallates arise from radical-mediated quinone coupling:

Epicatechin gallate (ECG) quinone + Epigallocatechin gallate (EGCG) quinone → TF3  

Polyphenol oxidase (PPO) catalyzes the initial oxidation, with peroxidase (POD) sustaining the reaction under low-oxygen conditions [1] [2]. Galloyl groups enhance stability—TF3's half-life in aqueous solution (pH 5.0, 25°C) exceeds 8 hours versus 3 hours for TF1, attributed to intramolecular hydrogen bonding between galloyl hydroxyls and the benzotropolone carbonyl [1] [8]. However, excessive fermentation (>4 hours) or temperatures >35°C accelerates oxidative polymerization into thearubigins, reducing TF3 yields by 40-60% [5] [7].

Table 2: Sensory and Functional Properties of Theaflavin Gallates

PropertyTF2ATF2BTF3Measurement Method
Astringency Intensity¹3.23.16.4Sensory panel (0-10 scale)
Detection Threshold (μM)²18.519.28.3Taste dilution analysis
Antioxidant Capacity (TEAC³, μmol/g)4,8924,9056,738ABTS⁺ radical scavenging
Lipase Inhibition (IC₅₀, μg/mL)12.311.85.6Porcine pancreatic lipase assay
Color Contribution⁴ (ΔE* value)24.323.838.6CIELAB colorimetry

Data sources: [4] [5] [9]; Notes: ¹Relative to TF1=1.0; ²In water; ³Trolox equivalent antioxidant capacity; ⁴At 50 μM in pH 5.6 buffer

Sensory Modulations

Galloyl groups dictate sensory impacts through molecular interactions:

  • Astringency: TF3's astringency is 6.4-fold stronger than TF1 and 2.1-fold stronger than TF2A/TF2B due to enhanced hydrophobic interactions with salivary proline-rich proteins. Sensory panels correlate TF3 concentrations >0.3% dry weight with pronounced "mouth-coating" sensations [1] [5] [9].
  • Color: The extended π-conjugation in TF3 shifts absorption maxima to 450 nm (yellow-orange), contributing 60-70% of "brightness" (L* >85) in high-grade black teas versus 20-30% for TF2A/TF2B. Chroma values (C*ab) directly correlate with TF3 levels (R²=0.91, p<0.01) [7] [9].
  • Taste Balance: In Jingshan black teas, TF3 >0.42% suppresses bitterness (r=−0.86, p<0.05) by forming complexes with catecholamine bitter compounds, while enhancing umami-sweet aftertastes via allosteric modulation of T1R3 taste receptors [8] [9].

Biochemical Interactions

  • Antioxidant Synergy: TF3 scavenges hydrogen peroxide (H₂O₂) 2.3-fold faster than EGCG, while TF2B shows exceptional singlet oxygen (¹O₂) quenching (IC₅₀=4.8 μM) [4].
  • Metabolite Regulation: TF3 downregulates fatty acid synthase expression by inhibiting EGFR/PI3K/Akt signaling in hepatocytes, reducing lipid accumulation by 55% in vitro at 20 μM [1].
  • Microbial Interactions: Galloyl groups enable chelation of bacterial metalloproteinases, inhibiting Streptococcus mutans biofilm formation (TF3 MIC=12 μg/mL vs. 48 μg/mL for TF1) [6] [7].

Properties

CAS Number

31629-79-5

Product Name

Theaflavin gallate

IUPAC Name

[3,6-dihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C36H28O16

Molecular Weight

716.6 g/mol

InChI

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-25(44)33(50-28(18)7-14)12-1-16-17(34-26(45)11-19-21(40)6-15(38)8-29(19)51-34)9-27(46)35(30(16)32(48)24(43)2-12)52-36(49)13-3-22(41)31(47)23(42)4-13/h1-9,25-26,33-34,37-42,44-47H,10-11H2,(H,43,48)/t25-,26?,33-,34?/m1/s1

InChI Key

CKDOBTPKUHSESZ-MALJIYBWSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)O)O

Synonyms

theaflavin gallate
theaflavine gallate

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O)O)O

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